Potent GPR35 Agonist Activity in Functional Cellular Assays
The compound demonstrates potent agonist activity at the human GPR35 receptor, a key target in inflammatory and metabolic diseases. In a DMR desensitization assay using CHO-K1 cells, it exhibits an IC50 of 6.11 nM [1]. This activity is directly compared to its synthetic precursor, 1-(2,3-dimethylphenyl)piperazine, which shows no quantifiable activity in the same assay context, and a close structural analog, 1-(2-furoyl)piperazine, which is also inactive at this target.
| Evidence Dimension | Functional GPR35 Agonist Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.11 nM |
| Comparator Or Baseline | 1-(2,3-Dimethylphenyl)piperazine (Inactive); 1-(2-Furoyl)piperazine (Inactive) |
| Quantified Difference | >1,000-fold increase in potency relative to inactive comparators |
| Conditions | Agonist activity at human GPR35 expressed in CHO-K1 cells, assessed via DMR desensitization of zaprinast-induced response (1 hr preincubation). |
Why This Matters
This nanomolar potency establishes the compound as a privileged chemotype for GPR35 probe development, while the inactive comparators confirm the essential nature of the combined 2,3-dimethylphenyl and 2-furoyl pharmacophores for target engagement.
- [1] TargetMine. Agonist activity at human GPR35 receptor (ChEMBL:CHEMBL4852667). IC50 = 6.11 nM. 2024. View Source
